molecular formula C20H26ClN5O4 B2843858 8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 919020-72-7

8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2843858
CAS No.: 919020-72-7
M. Wt: 435.91
InChI Key: UKPQUWANMCBFBY-UHFFFAOYSA-N
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Description

8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic molecule known for its diverse pharmacological effects. It has been explored extensively for its potential applications in various scientific fields, including medicinal chemistry and industrial chemistry. It is a purine derivative, and its structure includes both hydrophilic and hydrophobic components, making it a unique compound of interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multi-step reactions starting from purine derivatives and various substituents. A typical synthetic route may include:

  • Alkylation of the purine nucleus at the N-8 position with sec-butylamine.

  • Substitution reaction at the N-7 position with a halogenated intermediate (often involving a reaction with 4-chlorophenoxy-2-hydroxypropyl bromide).

  • Final steps often involve purification and crystallization to obtain the compound in its pure form.

Industrial Production Methods

On an industrial scale, the production methods may be optimized for yield and purity. Techniques such as continuous flow reactions, use of catalysts to reduce reaction time, and automated purification methods are commonly employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative reactions, particularly at the sec-butylamino side chain.

  • Reduction: : Reduction reactions may target the halogen group or the hydroxyl group within the structure.

  • Substitution: : Nucleophilic substitution can occur at various positions, especially on the chlorophenoxy moiety.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Commonly using hydrogen gas with a palladium catalyst.

  • Substitution: : Utilization of nucleophiles such as amines or thiols under mild heating conditions.

Major Products Formed

  • Oxidation: : Formation of corresponding ketones or carboxylic acids.

  • Reduction: : Generation of dehalogenated or alcohol derivatives.

  • Substitution: : Formation of various substituted derivatives, enhancing the compound’s pharmacological profile.

Scientific Research Applications

Chemistry

The compound's reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of new materials and complex molecular architectures.

Biology

In biological studies, it serves as a model compound for investigating enzyme interactions and receptor binding, particularly due to its ability to mimic purine nucleotides.

Medicine

In medicinal chemistry, this compound has been explored for its potential as an anti-inflammatory agent, a cardiovascular therapeutic, and a modulator of various metabolic pathways.

Industry

Its unique chemical properties have led to its use in developing specialty chemicals, including catalysts and polymers.

Mechanism of Action

The mechanism by which 8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its effects typically involves its interaction with specific molecular targets:

  • Molecular Targets: : Enzymes such as phosphodiesterases and kinases, receptor sites including adenosine receptors, and ion channels.

  • Pathways Involved: : Modulation of intracellular signaling pathways, particularly those involving cyclic AMP (cAMP) and cyclic GMP (cGMP).

Comparison with Similar Compounds

Similar Compounds

  • Caffeine (1,3,7-Trimethylxanthine): : Known for its stimulant properties, similar in structure but lacks the sec-butylamino and chlorophenoxy substituents.

  • Theobromine (3,7-Dimethylxanthine): : Found in cocoa, similar mechanism but different pharmacological effects due to structural differences.

  • Theophylline (1,3-Dimethylxanthine): : Used in respiratory diseases, structurally related but with different substituents influencing its activity.

Highlighting Uniqueness

The uniqueness of 8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione lies in its combination of substituents which provide a distinct pharmacological profile. Its ability to interact with multiple targets and undergo diverse chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

8-(butan-2-ylamino)-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN5O4/c1-5-12(2)22-19-23-17-16(18(28)25(4)20(29)24(17)3)26(19)10-14(27)11-30-15-8-6-13(21)7-9-15/h6-9,12,14,27H,5,10-11H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPQUWANMCBFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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